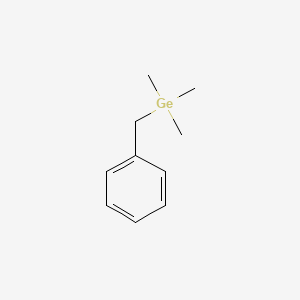

Germane, trimethyl(phenylmethyl)-

Description

Overview of Organogermanium Compounds and their Significance in Chemical Research

Organogermanium chemistry is the study of compounds containing carbon-germanium (C-Ge) bonds. acs.org Germanium's position in Group 14 of the periodic table, alongside carbon, silicon, tin, and lead, means that the properties and reactivity of organogermanium compounds are intermediate between those of organosilicon and organotin compounds. acs.orguni.edu While the field is less developed than that of its neighbors, largely due to the higher cost of germanium, organogermanes hold significant value in several areas of research. acs.org

The significance of these compounds spans multiple disciplines:

Materials Science: Organogermanium compounds like isobutylgermane serve as precursors in the semiconductor industry for the deposition of germanium-containing films through processes like Metalorganic Vapor Phase Epitaxy (MOVPE). acs.org Germanium itself is a crucial component in semiconductors and optics. uni.edu

Catalysis: Certain organogermanium compounds can act as precursors or catalysts in various chemical reactions, particularly in the synthesis of other organometallic compounds. uni.edu

Radical Chemistry: Various classes of organogermanium compounds, including tetraalkylgermanes, are recognized as important reagents in radical processes. acs.org Their application has expanded with the rise of visible-light photocatalysis, demonstrating their potential in modern radical-generating systems. acs.org

Medicinal Chemistry: A significant body of research has explored the biological activities of organogermanium compounds. Compounds such as spirogermanium (B1201630) and poly-trans-[(2-carboxyethyl)germasesquioxane] (Ge-132) have been investigated for their antitumor, immune-stimulating, and radioprotective properties. This research highlights the potential for developing novel therapeutic agents, with some compounds advocated as non-toxic alternatives to certain organotin reagents. uni.edu

Historical Context of Trimethyl(phenylmethyl)germane Research

The history of organogermanium chemistry began in 1887 with Clemens Winkler's synthesis of the first organogermanium compound, tetraethylgermane, achieved by reacting germanium tetrachloride with diethylzinc. acs.org This discovery paved the way for the exploration of a new class of organometallic compounds. The development of more versatile synthetic methods, such as the use of organolithium and Grignard reagents pioneered by chemists like Henry Gilman, greatly expanded the scope of accessible organogermanium structures.

While the general historical trajectory of organogermanium chemistry is well-documented, the specific history of trimethyl(phenylmethyl)germane is less clear in publicly available records. Its synthesis relies on the well-established Grignard reaction, a technique fundamental to organometallic chemistry. However, details regarding its first specific synthesis and the subsequent research focused exclusively on this compound are not prominently documented in major historical reviews of the field. Its study is understood to be part of the broader, ongoing investigation into the synthesis and properties of tetra-substituted organogermanes for applications in areas like materials science and catalysis. uni.edu

Structure

2D Structure

Properties

CAS No. |

2848-62-6 |

|---|---|

Molecular Formula |

C10H16Ge |

Molecular Weight |

208.86 g/mol |

IUPAC Name |

benzyl(trimethyl)germane |

InChI |

InChI=1S/C10H16Ge/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

JBUSLZYXJHQLBM-UHFFFAOYSA-N |

Canonical SMILES |

C[Ge](C)(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trimethyl Phenylmethyl Germane and Analogous Organogermanium Compounds

Organometallic Approaches in Trimethyl(phenylmethyl)germane Synthesis

Organometallic reagents are fundamental tools in the synthesis of organogermanium compounds, enabling the formation of crucial carbon-germanium (C-Ge) bonds.

Grignard Reagent-Mediated Transformations for Carbon-Germanium Bond Formation

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely used in organic synthesis for creating carbon-carbon bonds. wikipedia.orgwikipedia.org Their utility extends to the formation of carbon-germanium bonds. The synthesis of trimethyl(phenylmethyl)germane can be achieved by reacting a suitable Grignard reagent with a trimethylgermanium (B74220) halide.

The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic germanium atom of the trimethylgermanium halide. libretexts.orgyoutube.com For instance, the reaction of benzylmagnesium bromide with trimethylgermanium bromide would yield trimethyl(phenylmethyl)germane.

Reaction Scheme:

C₆H₅CH₂MgBr + (CH₃)₃GeBr → C₆H₅CH₂(CH₃)₃Ge + MgBr₂

The success of this reaction hinges on maintaining anhydrous conditions, as Grignard reagents are highly reactive towards water and other protic solvents. wikipedia.orglibretexts.org The use of ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is essential to stabilize the Grignard reagent. libretexts.org

| Reagent 1 | Reagent 2 | Product | Solvent | Conditions |

| Benzylmagnesium halide | Trimethylgermanium halide | Trimethyl(phenylmethyl)germane | Diethyl ether or THF | Anhydrous |

| Phenylmagnesium bromide | Benzyltrimethylgermane | Not a direct route |

This table showcases a typical Grignard reaction for the synthesis of trimethyl(phenylmethyl)germane.

Lithium and Other Organometallic Reagent-Based Routes

Organolithium reagents, containing a carbon-lithium (C-Li) bond, are another class of potent nucleophiles and strong bases employed in organic synthesis. wikipedia.org They can be used to synthesize organogermanium compounds through reactions analogous to those involving Grignard reagents. youtube.com For example, benzyllithium (B8763671) can react with trimethylgermanium chloride to form trimethyl(phenylmethyl)germane.

Reaction Scheme:

C₆H₅CH₂Li + (CH₃)₃GeCl → C₆H₅CH₂(CH₃)₃Ge + LiCl

Organolithium reagents are often prepared by reacting an organic halide with lithium metal or through metal-halogen exchange reactions. masterorganicchemistry.comyoutube.com Like Grignard reagents, they are highly reactive and require anhydrous conditions for successful transformations. youtube.com Other organometallic reagents, such as organocopper and organotin compounds, can also be utilized in the synthesis of organogermanium compounds, often through transmetalation reactions where an organic group is transferred from one metal to another. wikipedia.org

| Reagent 1 | Reagent 2 | Product |

| Benzyllithium | Trimethylgermanium chloride | Trimethyl(phenylmethyl)germane |

| Phenyllithium | Benzyltrimethylgermane | Not a direct route |

This table illustrates the use of organolithium reagents in the synthesis of trimethyl(phenylmethyl)germane.

Catalytic Hydrogermylation Reactions in Organogermanium Synthesis

Hydrogermylation, the addition of a Ge-H bond across an unsaturated bond, represents a direct and atom-economical method for constructing carbon-germanium bonds. chinesechemsoc.orgchinesechemsoc.org This approach can be facilitated by various catalysts, including transition metals and free radical initiators.

Transition Metal-Catalyzed Hydrogermylation of Unsaturated Systems

Transition metal complexes are effective catalysts for a wide range of organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govrsc.org In the context of organogermanium synthesis, transition metal catalysts can promote the hydrogermylation of alkenes and alkynes. For instance, the reaction of a hydrogermane, such as trimethylgermane, with an unsaturated compound like styrene (B11656) can be catalyzed by transition metals to yield the corresponding organogermanium product.

Cobalt-catalyzed hydrogermylation of terminal alkenes with tri-n-butylgermane (B1598866) has been shown to produce linear alkylgermanes with high regioselectivity. acs.org While this specific example doesn't directly produce trimethyl(phenylmethyl)germane, the underlying principle of transition metal-catalyzed hydrogermylation is applicable. The mechanism often involves the formation of a metal-germyl intermediate. acs.org

| Catalyst Type | Substrate Example | Germane (B1219785) Reagent | Product Type |

| Cobalt Complex | Styrene | Trimethylgermane | Alkylgermane |

| Copper Complex | Activated Alkenes | Hydrogermanes | Chiral Organogermanes |

This table summarizes examples of transition metal-catalyzed hydrogermylation reactions.

Free Radical Initiated Hydrogermylation Pathways

Free radical reactions provide an alternative pathway for hydrogermylation. acs.org These reactions are typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN) or peroxides, which generate a germyl (B1233479) radical from the hydrogermane. This germyl radical then adds to the unsaturated bond of a substrate.

Tributylgermanium hydride has been used as a less toxic alternative to tributyltin hydride in radical reactions. researchgate.net The slower rate of hydrogen abstraction from the germane can lead to improved yields in cyclization reactions. researchgate.net The general mechanism involves the initiation step to form the germyl radical, propagation steps involving the addition to the unsaturated system and subsequent hydrogen abstraction, and termination steps.

| Initiator | Substrate Example | Germane Reagent | Reaction Type |

| AIBN | Alkene | Tributylgermanium hydride | Radical Cyclization |

| Triethylborane | Alkene | Tributylgermanium hydride | Radical Reduction |

This table provides an overview of free radical initiated hydrogermylation.

Asymmetric Hydrogermylation Methodologies for Chiral Organogermanes

The development of asymmetric hydrogermylation methods is crucial for the synthesis of chiral organogermanium compounds, which have potential applications in various fields, including medicinal chemistry. chinesechemsoc.orgchinesechemsoc.org This is often achieved using chiral transition metal catalysts.

Copper-catalyzed asymmetric hydrogermylation of activated alkenes with hydrogermanes has been developed to produce enantioenriched carbon- and germanium-stereogenic germanes. chinesechemsoc.orgchinesechemsoc.org These reactions often proceed under mild conditions with good to excellent enantioselectivities. The key to success lies in the in-situ generation of a chiral copper-germyl species, which then undergoes enantioselective insertion of the alkene. chinesechemsoc.orgchinesechemsoc.orgacs.org The use of chiral ligands is critical for controlling the stereoselectivity of the reaction. chinesechemsoc.orgchinesechemsoc.org

| Catalyst System | Substrate Type | Product Type | Key Feature |

| Copper/Chiral Ligand | Activated Alkenes | C- and Ge-Stereogenic Germanes | Enantioselective |

| Rhodium/Chiral Ligand | Diazo compounds | Chiral Organogermanes | Carbene Insertion |

This table highlights methodologies for the synthesis of chiral organogermanes through asymmetric hydrogermylation.

Germyl Radical Generation in Synthetic Strategies

The generation of germyl radicals is a key step in modern organogermanium synthesis, enabling a variety of transformations that are otherwise difficult to achieve. These radicals can be formed through several advanced methods, including photoredox catalysis, visible-light-driven homolysis, and hydrogen atom transfer processes.

Photoredox-Catalyzed Germyl Radical Generation via Electron Transfer Mechanisms

Photoredox catalysis has emerged as a powerful tool for initiating organic transformations by generating radical intermediates under mild conditions using visible light. sigmaaldrich.comresearchgate.net In the context of organogermanium chemistry, this approach facilitates the formation of germyl radicals through single-electron transfer (SET) processes. These reactions typically involve a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can act as either a single-electron oxidant or reductant. sigmaaldrich.com

The generation of a germyl radical can be achieved through the reductive cleavage of a suitable precursor. For instance, an excited photocatalyst can reduce an organogermanium halide, leading to the homolytic cleavage of the germanium-halogen bond and the formation of a germyl radical. Conversely, an oxidative quenching cycle can be employed where the excited photocatalyst is reduced by a sacrificial electron donor, and the resulting highly reducing species can then reduce the organogermanium precursor.

While specific data for the photoredox-catalyzed synthesis of trimethyl(phenylmethyl)germane is not extensively detailed in the literature, the general applicability of this method to a range of organogermanium compounds has been demonstrated. For example, the photoredox-catalyzed alkenylation of benzylsulfonium salts proceeds via benzyl (B1604629) radical intermediates, showcasing a relevant transformation pathway. chemrxiv.org The table below illustrates representative conditions for photoredox-catalyzed reactions involving the generation of radicals from precursors analogous to those that could be used for trimethyl(phenylmethyl)germane synthesis.

Table 1: Representative Conditions for Photoredox-Catalyzed Radical Generation

| Entry | Precursor | Photocatalyst | Light Source | Solvent | Additive | Product Type | Ref. |

| 1 | Benzylsulfonium Salt | fac-Ir(ppy)₃ | Visible Light | CH₃CN | Amine | Allylbenzene | chemrxiv.org |

| 2 | N-Alkoxyphthalimide | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Blue LED | CH₃CN | Hantzsch Ester | Allylated Product | organic-chemistry.org |

| 3 | Arylacetic Acid | Ru(bpy)₃Cl₂ | Visible Light | DMSO | Base | Benzyl Carboxylate | nih.gov |

This table presents data for analogous radical generation reactions due to the limited specific data for trimethyl(phenylmethyl)germane.

Visible-Light-Driven Homolysis of Germanium-Carbon Bonds

A direct approach to generating germyl radicals involves the homolytic cleavage of a germanium-carbon (Ge-C) bond using visible light. rsc.orgthieme-connect.de This method is particularly attractive as it can be initiated without the need for a photocatalyst in some systems, relying instead on the formation of an electron donor-acceptor (EDA) complex. dntb.gov.ua The absorption of visible light by the EDA complex can trigger an electron transfer that ultimately leads to the cleavage of the Ge-C bond.

For instance, irradiating a mixture of a suitable organogermane and an electron acceptor with blue light can lead to the formation of a germyl radical. rsc.orgthieme-connect.de This strategy has been successfully applied to generate a variety of silyl (B83357) and germyl radicals. rsc.orgthieme-connect.de While detailed studies on trimethyl(phenylmethyl)germane are scarce, research on analogous compounds demonstrates the feasibility of this approach. The efficiency of the homolysis can be influenced by the nature of the substituents on the germanium atom and the stability of the resulting carbon-centered radical.

The following table provides examples of conditions used for the visible-light-driven homolysis of Si-C and Ge-C bonds in analogous systems.

Table 2: Conditions for Visible-Light-Driven Homolysis of Si-C and Ge-C Bonds

| Entry | Precursor | Light Source | Photocatalyst | Solvent | Reaction Time | Product Type | Ref. |

| 1 | 3-Silyl-1,4-cyclohexadiene | Blue LED | 4CzIPN | Dioxane | 1 h | Silylated Alkenes | rsc.orgthieme-connect.de |

| 2 | 3-Germyl-1,4-cyclohexadiene | Blue LED | 4CzIPN | Dioxane | 1 h | Germylated Alkenes | rsc.orgthieme-connect.de |

This table is based on data for analogous silyl and germyl compounds due to a lack of specific data for trimethyl(phenylmethyl)germane.

Hydrogen Atom Transfer (HAT) and Related Radical Processes

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry and provides another avenue for the generation of germyl radicals. scripps.edu In this process, a radical abstracts a hydrogen atom from a germanium hydride (R₃GeH), generating a germyl radical (R₃Ge•). dntb.gov.ua This method is particularly useful for hydrogermylation reactions, where the resulting germyl radical can add to an unsaturated bond.

Recent advancements have enabled HAT processes to be driven by visible light, often in conjunction with photoredox catalysis. dntb.gov.ua A protocol has been developed for the generation of germyl radicals from germyl hydrides using a photo-excited electron transfer in an EDA complex to drive the HAT process. dntb.gov.ua This method avoids the need for transition metals or traditional radical initiators like peroxides.

Computational studies on the HAT reactions of benzyl alcohols with N-oxyl radicals provide insight into the factors governing the reactivity, which can be extrapolated to understand the potential HAT reactions involving the benzylic C-H bonds in systems like trimethyl(phenylmethyl)germane. nih.gov The table below summarizes key parameters from a study on HAT reactions, which are relevant to the processes that could involve trimethyl(phenylmethyl)germane.

Table 3: Reactivity Parameters for Hydrogen Atom Transfer from Benzyl Alcohols

| Substituted Benzyl Alcohol (p-X-C₆H₄CH₂OH) | N-Oxyl Radical | Rate Constant (k, M⁻¹s⁻¹) | Ref. |

| p-CH₃O | 4-Cl-Phthalimide-N-oxyl | 1.2 x 10³ | nih.gov |

| p-H | 4-Cl-Phthalimide-N-oxyl | 5.8 x 10² | nih.gov |

| p-NO₂ | 4-Cl-Phthalimide-N-oxyl | 1.1 x 10² | nih.gov |

This table illustrates the influence of electronic effects on HAT rates in analogous benzylic systems.

Reaction Mechanisms and Intrinsic Reactivity of Trimethyl Phenylmethyl Germane Derivatives

Mechanistic Investigations of Carbon-Germanium Bond Reactivity

The carbon-germanium (C-Ge) bond is generally stable and air-tolerant, contributing to the robustness of organogermane reagents. wikipedia.orgacs.org However, its reactivity is highly dependent on the reaction conditions. In traditional palladium(0)/palladium(II)-catalyzed cross-coupling reactions, organogermanes like trialkyl(aryl)germanes have been found to be significantly less reactive than their boronic acid or stannane (B1208499) counterparts. acs.orgwikipedia.orgresearchgate.net This inertness is attributed to a high energy barrier for the conventional concerted transmetalation step with Pd(II) complexes. wikipedia.org

Conversely, modern studies have demonstrated that the C-Ge bond can be effectively activated through alternative mechanistic pathways. researchgate.net A key mechanism is an electrophilic aromatic substitution (SEAr)-type pathway. acs.orgwikipedia.org This mode of activation is favored when using highly electrophilic or electron-deficient transition metal catalysts. wikipedia.org This distinct reactivity allows organogermanes to be functionalized chemoselectively in the presence of other reactive groups like boronic esters or silanes, which are typically more reactive under conventional conditions. researchgate.netwikipedia.org Metal-free activation is also possible; for instance, aryl germanes can react with electrophilic halogen sources such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) to achieve ipso-halogenation, a reaction that proceeds via a concerted SEAr-type mechanism. wikipedia.org

Radical-Mediated Transformations Involving Germyl (B1233479) Species

Organogermanium compounds are effective precursors for generating germyl radicals, which can participate in a variety of synthetic transformations. rsc.org The C-Ge bond in compounds like alkyl germanes can undergo homolysis upon photoirradiation, providing access to alkyl radicals for subsequent reactions. wikipedia.org

A notable transformation involving germyl radicals is their ability to undergo intramolecular addition to aromatic systems, leading to dearomatization. rsc.orgnih.gov Studies have shown that germyl radicals generated in proximity to a phenyl group can engage in a dearomative 1,4-addition to the aromatic ring. rsc.orgresearchgate.netrsc.org

In one such study, a germyl radical, [Ph₃PC(Me)GeMes₂]•, was generated via one-electron reduction of its corresponding α-germylated phosphorus ylide precursor. rsc.orgnih.govresearchgate.net This radical undergoes an intramolecular cyclization, attacking an adjacent phenyl ring. rsc.org Computational studies reveal that this process has a relatively low activation barrier, which is attributed to the close proximity of the radical center and the phenyl ring, facilitated by stabilizing π-π interactions with a mesityl group. rsc.org This transformation proceeds in a stereoselective anti-fashion, yielding a dearomatized bicyclic product. rsc.orgnih.gov

| Parameter | Value (kcal mol-1) | Description |

|---|---|---|

| ΔG (Reaction Energy) | 8.7 | The transformation from the initial germyl radical to the radical intermediate (INT2Ge) is endergonic. rsc.org |

| ΔG‡ (Activation Barrier) | 10.8 | The computed low barrier for the intramolecular addition of the germyl radical to the phenyl group via transition state TS-Ge. rsc.org |

This table summarizes the computed Gibbs free energy values for the intramolecular dearomative addition of a germyl radical.

Once generated, germyl radicals can be intercepted by external radical acceptors in intermolecular reactions. A prime example is the Giese-type reaction, where radicals formed from the homolysis of C-Ge bonds are captured by electron-deficient alkenes. wikipedia.org This process offers excellent orthogonal selectivity, tolerating other reactive functional groups such as halides and boronic esters. wikipedia.org The versatility of organogermanium compounds in photo-induced radical processes has been demonstrated with various precursors, including tetraalkylgermanes, acylgermanes, and hydrogermanes, which can lead to germylation or alkylation reactions. rsc.org For instance, the reaction of Me₃Ge• radicals with benzene (B151609) has been studied, showcasing their ability to add to aromatic systems. rsc.org Furthermore, germyl radicals (GeH₃•) have been shown to react with molecules like NF₃, proceeding through either fluorine abstraction or a bimolecular homolytic substitution (SH2) at the nitrogen atom. nih.gov

Nucleophilic and Electrophilic Reactivity Patterns in Organogermanes

The concepts of nucleophilicity (the ability to donate an electron pair) and electrophilicity (the ability to accept an electron pair) are central to understanding chemical reactivity. masterorganicchemistry.comyoutube.com Organogermanes exhibit both characteristics, depending on the specific compound and the reaction environment.

Historically, organogermanes have been considered nucleophiles, with their reactivity positioned between that of organosilicon and organotin compounds. wikipedia.org The nucleophilicity generally increases down the group 14 elements (Si < Ge < Sn). wikipedia.org This nucleophilic character is evident in reactions where the organogermane provides a pair of electrons to form a new bond, such as in reactions with strong electrophiles. masterorganicchemistry.comlibretexts.org For example, the reaction of trialkyl(aryl)germanes with halogenating agents like NBS proceeds through the germane (B1219785) acting as a nucleophile in an SEAr mechanism. wikipedia.org

While the organic moiety attached to germanium often acts as the nucleophilic part, the germanium atom itself can be an electrophilic center. This is particularly true when germanium is bonded to electronegative atoms, such as in germanium halides (e.g., germanium tetrachloride), which readily react with nucleophiles like Grignard reagents or organolithium compounds for their synthesis. wikipedia.org The carbon atom in a carbonyl group of a ketone is electrophilic, while the oxygen atom is nucleophilic; this duality allows ketones to react with both acids and nucleophiles. youtube.com Similarly, the reactivity of organogermanes can be tuned, allowing them to function as either the nucleophilic or electrophilic partner under different conditions.

Role of Catalysis in Modulating Reaction Pathways of Trimethyl(phenylmethyl)germane

Catalysis plays a pivotal role in unlocking and directing the reactivity of organogermanes. researchgate.net The choice of catalyst can determine whether the C-Ge bond is activated and which reaction pathway is followed.

As mentioned, conventional homogeneous palladium catalysts used in cross-coupling are often ineffective for activating the C-Ge bond in compounds like trimethyl(phenylmethyl)germane. wikipedia.orgresearchgate.net However, a switch in the catalytic system can render these compounds highly reactive. For example:

Palladium Nanoparticles: Highly electrophilic cationic palladium nanoparticles can activate the C-Ge bond of ArGeEt₃, making them reactive towards aryl iodides and aryl iodonium (B1229267) salts while leaving other cross-coupling-reactive groups untouched. acs.orgwikipedia.org

Gold Catalysis: Electron-deficient gold complexes, such as Au(III) or cationic Au(I), can activate the C-Ge bond to form an aryl-gold intermediate. wikipedia.org In these systems, organogermanes have proven to be more reactive than their silane (B1218182) or boronic ester analogues. acs.org

Cobalt Catalysis: Cost-efficient cobalt pincer complexes have been employed for the functionalization of alkynylgermanes and the synthesis of vinylgermanes under mild conditions. nih.gov These catalysts are noted for their high activity, stability, and selectivity, sometimes allowing for reaction pathways like dehydrogenative coupling or hydrosilylation depending on the substrates. nih.gov

Germanium(II) Hydrides: Monomeric C,N-chelated organogermanium(II) hydride complexes have been demonstrated to act as catalysts themselves, for instance, in the esterification of aldehydes. nih.gov

This catalytic versatility allows organogermanes to serve as orthogonal coupling partners in complex synthetic sequences, where different functional groups can be addressed selectively by choosing the appropriate catalyst. researchgate.netacs.org

| Catalyst System | Effect on Organogermane Reactivity | Selectivity |

|---|---|---|

| Homogeneous Pd(0)/Pd(II) | Largely inert; high barrier for transmetalation. wikipedia.orgresearchgate.net | Other groups (boronates, silanes) react preferentially. acs.org |

| Pd Nanoparticles (cationic) | Activates C-Ge bond via SEAr-type pathway. wikipedia.org | Chemoselective for germanes over boronic esters. wikipedia.org |

| Au(I)/Au(III) Complexes | Activates C-Ge bond effectively. wikipedia.org | More reactive than analogous silanes or boronic esters. acs.org |

| Cobalt Pincer Complexes | Catalyzes functionalization of unsaturated germanes. nih.gov | Highly chemoselective under mild conditions. nih.gov |

This table provides a comparative overview of different catalytic systems and their influence on the reactivity of organogermanes.

Theoretical and Computational Investigations of Trimethyl Phenylmethyl Germane

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and the nature of its chemical bonds. For trimethyl(phenylmethyl)germane, these studies would focus on the properties of the germanium-carbon bonds and the influence of the benzyl (B1604629) and methyl groups on the germanium center.

Density Functional Theory (DFT) is a highly popular and versatile computational method used to investigate the electronic structure of many-body systems, including molecules. wikipedia.org It has been widely applied in chemistry for the interpretation and prediction of the behavior of complex systems at an atomic scale. wikipedia.org DFT calculations are based on the electron density rather than the more complex many-electron wavefunction, offering a balance between computational cost and accuracy that makes it suitable for medium-sized molecules like trimethyl(phenylmethyl)germane. fu-berlin.de

In the context of organogermane systems, DFT is used to calculate a wide range of molecular properties:

Geometries and Thermodynamic Properties: DFT can accurately predict bond lengths, bond angles, and dihedral angles. It can also be used to calculate thermodynamic data such as enthalpies of formation. fu-berlin.de For trimethyl(phenylmethyl)germane, key parameters would include the Ge-C bond lengths to the methyl and benzyl carbons, and the C-Ge-C bond angles.

Charge Distributions and Electrostatic Potentials: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, often performed on DFT-optimized geometries, can determine the partial atomic charges. This reveals the polarity of the Ge-C bonds. The electrostatic potential map illustrates the charge distribution across the molecule, highlighting electron-rich (negative) and electron-poor (positive) regions.

Spectroscopic Properties: DFT is routinely used to predict spectroscopic data. For instance, calculations of vibrational frequencies can aid in the assignment of peaks in experimental infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed and compared to experimental values, often using tetramethylsilane (B1202638) (TMS) as a reference standard. researchgate.net

While specific DFT studies on trimethyl(phenylmethyl)germane are not prominent in the literature, data from related organogermanes provide a reliable reference for expected values.

Table 1: Representative Calculated Properties for Organogermane Systems using DFT

| Property | Typical Calculated Value/Observation | Significance for Trimethyl(phenylmethyl)germane |

|---|---|---|

| Ge-Calkyl Bond Length | ~1.95 - 2.00 Å | Defines the geometry of the trimethylgermyl group. |

| Ge-Caryl Bond Length | ~1.96 - 2.02 Å | Characterizes the bond between germanium and the benzyl group. |

| C-Ge-C Bond Angle | ~107° - 112° | Indicates a near-tetrahedral geometry around the Ge atom. |

| Mulliken Charge on Ge | Slightly positive | Reflects the higher electronegativity of carbon, leading to polar Ge-C bonds. |

| HOMO-LUMO Gap | Varies with substituents | Indicates the electronic excitability and kinetic stability of the molecule. The phenyl group is expected to lower the gap compared to tetramethylgermane. |

Both Molecular Orbital (MO) theory and Valence Bond (VB) theory are foundational quantum mechanical theories that explain chemical bonding. wikipedia.org They offer complementary perspectives on the electronic structure of molecules. whiterose.ac.uk

Molecular Orbital (MO) Theory: MO theory describes electrons as being distributed in molecular orbitals that can extend over the entire molecule. wikipedia.orgsolubilityofthings.com This delocalized view is particularly effective for explaining properties like electronic spectra and aromaticity. wikipedia.org For trimethyl(phenylmethyl)germane, an MO analysis would involve the combination of the atomic orbitals of germanium, carbon, and hydrogen to form a set of bonding, non-bonding, and anti-bonding molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy difference (the HOMO-LUMO gap) is a key indicator of the molecule's reactivity and electronic transition energies. The HOMO would likely have significant contributions from the Ge-C bonds and the π-system of the phenyl ring, while the LUMO would likely be a π* orbital of the phenyl ring.

Valence Bond (VB) Theory: VB theory focuses on the formation of localized bonds from the overlap of atomic orbitals. wikipedia.orgsolubilityofthings.com It uses the concept of hybridization to explain molecular geometries. ulethbridge.ca In this view, the germanium atom in trimethyl(phenylmethyl)germane would be described as sp³ hybridized, forming four sigma (σ) bonds with the three methyl carbons and the benzylic carbon. This readily explains the tetrahedral geometry around the germanium center. ulethbridge.ca While computationally more demanding for large systems, VB theory provides a more intuitive picture of localized chemical bonds that aligns well with classical Lewis structures. ulethbridge.canih.gov

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. rsc.org This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For trimethyl(phenylmethyl)germane, a key reaction of interest is the cleavage of the germanium-carbon bonds. The benzyl group is particularly susceptible to cleavage. Computational studies can model this process, for example, in a reaction with an electrophile. By calculating the potential energy surface, researchers can determine the activation energy (the energy barrier of the transition state), which governs the reaction rate.

These calculations can distinguish between different possible pathways. For instance, in a substitution reaction, does the mechanism proceed via a concerted SN2-like pathway or a stepwise pathway involving a charged intermediate? DFT calculations are frequently used to model these pathways and predict the most favorable route. beilstein-journals.org The computed geometries of transition states reveal the precise arrangement of atoms at the peak of the energy barrier.

Conformational Analysis and Stereochemical Considerations via Computational Methods

Molecules that are not rigid can exist in various spatial arrangements, or conformations, due to rotation around single bonds. Trimethyl(phenylmethyl)germane has several rotational degrees of freedom, most notably the rotation around the Ge-C(benzyl) bond and the C(benzyl)-C(phenyl) bond.

Computational methods can be used to perform a conformational analysis by systematically rotating these bonds and calculating the energy at each step. This generates a potential energy profile that identifies the most stable conformations (energy minima) and the energy barriers to rotation (rotational barriers). For trimethyl(phenylmethyl)germane, the analysis would likely show that staggered conformations, which minimize steric hindrance between the bulky trimethylgermyl group and the phenyl ring, are energetically favored. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its interactions with other molecules.

Advanced Computational Methodologies in Organogermanium Research

While DFT is a workhorse for many applications, more advanced and computationally intensive methods are sometimes required for higher accuracy or to describe specific phenomena relevant to organogermanium chemistry.

Relativistic Effects: For heavier elements like germanium, the core electrons move at speeds that are a significant fraction of the speed of light, leading to relativistic effects that can influence chemical properties. While often minor for germanium compared to heavier elements like tin or lead, high-accuracy calculations may incorporate these effects through specialized basis sets or Hamiltonians.

Coupled Cluster (CC) Methods: Methods like Coupled Cluster Singles and Doubles with perturbative triples, or CCSD(T), are considered the "gold standard" in quantum chemistry for calculating energies. They are much more computationally expensive than DFT and are typically used for smaller systems or to benchmark the accuracy of DFT functionals for a specific class of compounds.

Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems, such as an organogermanium compound interacting with a biological macromolecule or a solvent environment, QM/MM methods are employed. mpg.de In this approach, the chemically active part of the system (e.g., the trimethyl(phenylmethyl)germane molecule and its immediate reaction partner) is treated with a high-level QM method, while the rest of the environment (e.g., solvent molecules) is treated with a less expensive, classical Molecular Mechanics (MM) force field. mpg.de

Machine Learning (ML): Increasingly, machine learning techniques are being integrated with computational chemistry. nih.govresearchgate.net ML models can be trained on large datasets of DFT calculations to predict properties or even reaction outcomes with much lower computational cost, accelerating the discovery and design of new compounds and reactions. nih.govresearchgate.net

These advanced methods, while complex, are pushing the boundaries of what can be studied computationally, providing ever more accurate and detailed insights into the chemistry of organogermanium compounds. mpg.de

Advanced Spectroscopic Characterization and Analytical Techniques in Organogermanium Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organogermanium compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise determination of molecular structure.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of trimethyl(phenylmethyl)germane, distinct signals are expected for the trimethylgermyl protons, the benzylic methylene protons, and the aromatic protons of the phenyl group.

Trimethylgermyl Protons (-Ge(CH₃)₃): These nine equivalent protons are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 0.1 - 0.3 ppm. The shielding effect of the germanium atom contributes to this upfield shift.

Benzylic Protons (-CH₂-Ph): The two equivalent protons of the methylene bridge would likely appear as a singlet in the range of 2.0 - 2.5 ppm. Their position is downfield relative to the trimethylgermyl protons due to the proximity of the aromatic ring.

Aromatic Protons (-C₆H₅): The five protons of the phenyl ring will exhibit signals in the aromatic region, typically between 7.0 and 7.5 ppm. The multiplicity of these signals will depend on the resolution of the spectrum and may appear as a complex multiplet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Trimethylgermyl Carbons (-Ge(CH₃)₃): The three equivalent methyl carbons attached to the germanium atom are expected to resonate at a single frequency, appearing as a signal in the upfield region, likely around -2 to 2 ppm.

Benzylic Carbon (-CH₂-Ph): The methylene carbon atom is anticipated to have a chemical shift in the range of 25 - 35 ppm.

Aromatic Carbons (-C₆H₅): The carbon atoms of the phenyl ring will produce several signals in the downfield region, typically between 120 and 140 ppm. The ipso-carbon (the carbon directly attached to the methylene group) is expected to have a distinct chemical shift compared to the ortho, meta, and para carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Trimethyl(phenylmethyl)germane

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| -Ge(CH₃)₃ | ~ 0.2 (singlet, 9H) | ~ 0 |

| -CH₂- | ~ 2.2 (singlet, 2H) | ~ 30 |

| -C₆H₅ (aromatic) | ~ 7.2 - 7.4 (multiplet, 5H) | ~ 125 - 140 |

Beyond standard one-dimensional ¹H and ¹³C NMR, a variety of advanced two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of signals and the detailed structural analysis of complex organogermanium compounds. These techniques include:

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify adjacent protons in the molecular structure. For trimethyl(phenylmethyl)germane, COSY could confirm the coupling within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly bonded to carbon atoms, allowing for the definitive assignment of proton and carbon signals.

⁷³Ge NMR Spectroscopy: Although less common due to the low natural abundance and quadrupolar nature of the ⁷³Ge isotope, ⁷³Ge NMR can provide direct information about the electronic environment of the germanium atom.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

For trimethyl(phenylmethyl)germane, the IR and Raman spectra would be expected to show characteristic bands corresponding to:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.

C=C stretching vibrations: The aromatic ring will exhibit characteristic C=C stretching bands in the region of 1600-1450 cm⁻¹.

CH₂ and CH₃ bending vibrations: These are expected in the 1470-1370 cm⁻¹ region.

Ge-C stretching and rocking vibrations: The vibrations associated with the Ge-C bonds are typically found in the fingerprint region of the spectrum, generally below 800 cm⁻¹. The Ge-C stretching vibrations for trimethylgermyl groups are often observed around 600 cm⁻¹.

Aromatic out-of-plane bending: Strong bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions are characteristic of monosubstituted benzene (B151609) rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern.

In the mass spectrum of trimethyl(phenylmethyl)germane, the molecular ion peak (M⁺) would be expected, showing a characteristic isotopic pattern due to the presence of several germanium isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge).

Common fragmentation pathways for organogermanium compounds often involve the cleavage of the germanium-carbon bonds. For trimethyl(phenylmethyl)germane, key fragmentation ions would likely include:

[M - CH₃]⁺: Loss of a methyl group is a common fragmentation pathway for trimethylgermyl compounds.

[M - C₇H₇]⁺: Cleavage of the benzyl (B1604629) group to form the trimethylgermyl cation, [Ge(CH₃)₃]⁺.

[C₇H₇]⁺: Formation of the tropylium cation (or benzyl cation), a very stable carbocation.

Other Spectroscopic and Chromatographic Methods in Organogermanium Analysis

In addition to the primary spectroscopic techniques, other analytical methods are employed to assess the purity and properties of organogermanium compounds:

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. Coupled with a mass spectrometer (GC-MS), it is an excellent method for identifying and quantifying trimethyl(phenylmethyl)germane and any potential impurities.

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive organogermanium compounds, HPLC provides an effective means of separation and analysis.

Elemental Analysis: This technique determines the elemental composition (C, H, etc.) of a compound, providing a fundamental check of its purity and empirical formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic structure of molecules containing chromophores. In the case of Germane (B1219785), trimethyl(phenylmethyl)-, the phenyl group acts as the primary chromophore, giving rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.

The UV spectrum of aromatic compounds is typically characterized by several absorption bands originating from π → π* electronic transitions within the benzene ring. For benzene itself, three absorption bands are observed at approximately 184, 204, and 256 nm. quimicaorganica.org The substitution of a trimethylgermyl-methyl group onto the benzene ring, as in Germane, trimethyl(phenylmethyl)-, can induce shifts in the position and intensity of these absorption bands. This phenomenon, known as a bathochromic shift (red shift) or hypsochromic shift (blue shift), is influenced by the electronic effects of the substituent.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also a key parameter obtained from UV-Vis spectroscopy. For aromatic compounds, the molar absorptivity of the primary π → π* transitions is typically in the range of 1,000 to 50,000 L mol⁻¹ cm⁻¹.

| Compound | λmax (nm) | **Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) ** | Electronic Transition |

| Benzene | 256 | ~200 | π → π* (B-band) |

| Benzyl Alcohol | 258.5 | ~182 | π → π* (B-band) |

| Germane, trimethyl(phenylmethyl)- (Expected) | ~260 | ~200-300 | π → π (B-band)* |

Table 1. Expected UV-Vis Spectroscopic Data for Germane, trimethyl(phenylmethyl)- based on analogous compounds.

Atomic Absorption/Emission Spectroscopy for Germanium Detection

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are highly sensitive techniques used for the quantitative determination of elemental composition. These methods are particularly useful for detecting and quantifying the germanium content in organogermanium compounds like Germane, trimethyl(phenylmethyl)-.

In AAS, a sample is atomized, and the amount of light absorbed by the ground-state atoms at a specific wavelength is measured. For germanium, common analytical wavelengths include 265.1 nm, 259.3 nm, and 271.0 nm. The choice of wavelength often depends on the desired sensitivity and potential spectral interferences. Flame AAS (FAAS) and Graphite Furnace AAS (GFAAS) are two common atomization techniques. GFAAS offers significantly lower detection limits, typically in the parts-per-billion (ppb) range, compared to FAAS, which is in the parts-per-million (ppm) range.

For the analysis of volatile organogermanium compounds, Hydride Generation AAS (HG-AAS) can be employed. This technique involves the chemical conversion of germanium to its volatile hydride (GeH₄), which is then introduced into the atomizer. This method enhances sensitivity and reduces matrix interferences.

The sample preparation for AAS analysis of organogermanium compounds typically involves digestion with strong acids to break down the organic matrix and bring the germanium into a solution suitable for introduction into the instrument.

| Technique | Typical Analytical Wavelength (nm) | Typical Detection Limit |

| Flame Atomic Absorption Spectroscopy (FAAS) | 265.1 | 0.1 - 1.0 mg/L (ppm) |

| Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) | 265.1 | 0.1 - 1.0 µg/L (ppb) |

| Hydride Generation Atomic Absorption Spectroscopy (HG-AAS) | 265.1 | 0.01 - 0.1 µg/L (ppb) |

Table 2. Common Atomic Absorption Spectroscopy Techniques for Germanium Detection.

Chromatographic Techniques for Compound Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation, identification, and purity assessment of organic and organometallic compounds. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most widely used methods in this context.

Gas Chromatography (GC)

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like Germane, trimethyl(phenylmethyl)-. In GC, the sample is vaporized and transported by a carrier gas (mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

The choice of the stationary phase is critical for achieving good separation. For non-polar to moderately polar compounds like Germane, trimethyl(phenylmethyl)-, a non-polar stationary phase such as polydimethylsiloxane (e.g., DB-1, HP-5) is often suitable. The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification. The elution order in GC is generally determined by the boiling point and the polarity of the compounds. Less polar compounds with lower boiling points typically have shorter retention times on non-polar columns.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase.

For organogermanium compounds with aromatic groups, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The retention of the analyte is primarily governed by hydrophobic interactions with the stationary phase. Therefore, more non-polar compounds will have longer retention times. Studies on the separation of benzyl derivatives of germanium have shown that aryl stationary phases can also provide high selectivity.

The purity of a sample of Germane, trimethyl(phenylmethyl)- can be assessed by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

| Technique | Stationary Phase | Mobile Phase | Expected Elution Behavior of Germane, trimethyl(phenylmethyl)- |

| Gas Chromatography (GC) | Non-polar (e.g., Polydimethylsiloxane) | Inert Gas (e.g., Helium, Nitrogen) | Elutes based on boiling point and polarity; shorter retention time than higher boiling point analogues. |

| High-Performance Liquid Chromatography (HPLC) - Reversed-Phase | Non-polar (e.g., C18, C8, Aryl) | Polar (e.g., Acetonitrile/Water, Methanol/Water) | Longer retention time with increasing non-polar character of the stationary phase and decreasing polarity of the mobile phase. |

Table 3. Chromatographic Techniques for the Analysis of Germane, trimethyl(phenylmethyl)-.

Applications of Trimethyl Phenylmethyl Germane in Advanced Chemical Synthesis and Catalysis

Trimethyl(phenylmethyl)germane as a Precursor in Organic Synthesis

While the direct application of trimethyl(phenylmethyl)germane as a precursor in widely established synthetic protocols is not as extensively documented as its silicon or tin analogs, its structural features suggest significant potential. The reactivity of benzyl (B1604629) derivatives of germanium is characterized by the nature of the carbon-germanium bond. Research into related compounds, such as tetrabenzylgermane, shows that the benzyl-germanium bond can be cleaved. For instance, reactions with lithium metal can lead to the formation of organolithium species like tribenzylgermyllithium, which are themselves valuable synthetic intermediates. lookchem.com

This reactivity suggests that trimethyl(phenylmethyl)germane could serve as a precursor to a benzyl nucleophile. The cleavage of the benzyl group could generate benzyllithium (B8763671) or a related benzyl-metal species, which are important reagents in organic synthesis for forming new carbon-carbon bonds. lookchem.comnih.gov The reaction of such intermediates with various electrophiles can be highly selective, depending on the reaction conditions, such as the solvent used. nih.govresearchgate.net For example, reactions with trimethylchlorosilane or trimethylchlorostannane can be directed to occur at different positions of the benzyl group, showcasing the tunable reactivity of these intermediates. nih.govresearchgate.net Therefore, trimethyl(phenylmethyl)germane holds potential as a stable, storable source for the in situ generation of reactive benzyl species for use in complex molecule synthesis.

Catalytic Roles of Organogermanium Compounds in Modern Chemistry

Organogermanium compounds have emerged as valuable and unique players in the realm of catalysis, offering reactivity patterns that are distinct from other organometallic reagents. Historically, they were considered less reactive than organostannanes or organoborons in traditional palladium-catalyzed cross-coupling reactions, which limited their exploration. nih.govwikipedia.org However, recent studies have revealed that this perceived inertness can be exploited for highly selective transformations under specific catalytic conditions.

The unique electronic properties of the C-Ge bond have enabled the development of novel cross-coupling strategies. Unlike the conventional transmetalation mechanism seen with boronic esters or stannanes, trialkylarylgermanes can be activated through an electrophilic aromatic substitution (SEAr)-type pathway. nih.govwikipedia.org This allows for remarkable chemoselectivity.

Recent findings demonstrate that organogermanes can participate efficiently in palladium- and gold-catalyzed cross-coupling reactions to form C-C and C-X bonds. nih.gov For example, highly electrophilic palladium nanoparticles can activate the C–Ge bond of arylgermanes for coupling with aryl iodides, while other common cross-coupling groups like boronic esters remain intact. wikipedia.org Similarly, catalysts like palladium trifluoroacetate (B77799) (Pd(TFA)₂) can facilitate oxidative C-O cross-coupling reactions involving organogermanes through a Pd(II)/Pd(IV) catalytic cycle, again with high tolerance for other functional groups. researchgate.netwikipedia.org Cobalt complexes have also been employed to catalyze the hydrogermylation of alkenes, providing a direct and atom-economical method for creating C-Ge bonds. nih.gov

| Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Pd Nanoparticles | C-C Cross-Coupling | Orthogonal activation of C-Ge bond over C-B bonds. | nih.govwikipedia.org |

| Pd(TFA)₂ | C-O Cross-Coupling | Proceeds via a Pd(II)/Pd(IV) cycle, tolerating halides and boronic esters. | researchgate.netwikipedia.org |

| Au Catalysts | C-C Cross-Coupling | Organogermanes show higher reactivity than analogous silanes or boronic esters. | nih.gov |

| Cobalt Pincer Complexes | Hydrogermylation | Cost-efficient and chemoselective method for forming C-Ge bonds. | nih.gov |

The development of stereoselective reactions is a cornerstone of modern synthesis, and the creation of chiral molecules with specific three-dimensional arrangements is crucial. While the field of chiral organogermane chemistry is still developing, it holds significant promise. The construction of molecules with germanium-based stereogenic centers presents a formidable challenge due to the distinct geometry and lability of germanium-carbon bonds compared to silicon or carbon. researchgate.net

Despite these challenges, progress has been made in using chiral organocatalysts to control stereoselectivity in reactions involving organometallics. nih.gov For instance, density functional theory (DFT) calculations have been used to understand the origin of enantioselectivity in reactions catalyzed by prolinol-based organocatalysts, which provides a framework for designing new selective transformations. nih.gov The synthesis of chiral organogermanes and their application in asymmetric catalysis is an active area of research, aiming to achieve high levels of stereocontrol in reactions like reductions and hydrogermylations. researchgate.net The ultimate goal is to develop catalyst-controlled processes that can generate a wide variety of stereoisomers from common starting materials, a concept known as stereodivergent synthesis. nih.gov

Applications in Materials Science and Polymer Chemistry

The inclusion of germanium into macromolecules and solid-state materials imparts unique electronic and optical properties, making organogermanium compounds highly valuable precursors for advanced materials.

Germanium-containing polymers, such as polygermanes, represent a class of inorganic polymers with intriguing physical and electronic properties. europa.eu These polymers, which feature a backbone of repeating germanium units (-GeR₂-), are analogues to well-known polysilanes and are of interest for applications in photonics and nanoelectronics. europa.eu However, their development has been hampered by a lack of efficient and controlled synthetic methods. europa.eu

Various synthetic strategies have been developed to create polymers with germanium in the main chain. researchgate.net These include the rhodium-catalyzed copolymerization of germylenes with acetylene (B1199291) monomers and the alternating copolymerization of germylenes with p-benzoquinone derivatives. acs.org Another novel class of materials is poly(germanium enolate)s, which contain a germanium enolate structure in the polymer backbone. acs.org The synthesis of polygermynes, which are network polymers with extensive germanium-germanium bonding, has also been reported. acs.org The goal of current research is to develop living polymerization techniques for organogermanes, which would allow for the creation of well-defined block copolymers. europa.eu These block copolymers could then self-assemble into ordered nanostructures, opening the door to applications in nanolithography and advanced sensors. europa.eu

| Polymer Class | Synthetic Method | Potential Application | Reference |

|---|---|---|---|

| Polygermanes | Living Anionic Polymerization | Nanolithography, Photonics | europa.eu |

| Poly(germanium enolate)s | Copolymerization of Germylene and Ketene | Functional Materials | acs.org |

| Polygermynes | Wurtz-type Coupling of Organogermanium Halides | Conducting Polymers | acs.org |

| Alternating Copolymers | Rh-catalyzed Copolymerization | Specialty Polymers | researchgate.netacs.org |

Germanium is a key material in the field of semiconductors and optoelectronics. youtube.comaps.org As an elemental semiconductor, its properties are intermediate between those of an insulator and a metal. youtube.com This has made it a foundational component in the history of electronics, and it continues to be crucial for modern applications. umich.edu

In optoelectronics, which involves devices that create or detect light, germanium's properties are particularly advantageous. It has a high refractive index and is transparent in the near-infrared region of the spectrum, making it an excellent material for integrated photonics. csfusion.org Germanium-based photodetectors and light emitters can be integrated directly onto silicon chips, creating hybrid circuits that combine the processing power of electronics with the speed of photonics. csfusion.org This monolithic integration reduces device size and power consumption. csfusion.org Applying tensile strain to germanium can enhance its direct bandgap emission, which improves the efficiency of light-emitting diodes (LEDs) and other optical devices. csfusion.org Organogermanium compounds serve as important precursors in the fabrication of these advanced materials, including semiconductor nanocrystals, which are used for high-quality lighting and displays. youtube.com

Development of Germanium-Containing Nanomaterials: The Role of Trimethyl(phenylmethyl)germane

The unique electronic and optical properties of germanium have positioned it as a compelling material for the development of advanced nanomaterials, with applications ranging from next-generation electronics to biomedical imaging. Organogermanium compounds, such as trimethyl(phenylmethyl)germane, are pivotal in this field, serving as versatile precursors for the synthesis of a variety of germanium-containing nanostructures, including nanoparticles, nanowires, and quantum dots. The organic ligands attached to the germanium center, in this case, trimethyl and phenylmethyl groups, offer a means to control the reactivity and decomposition pathways during the synthesis process, thereby influencing the size, shape, and surface chemistry of the resulting nanomaterials.

The synthesis of germanium-containing nanomaterials from organogermanium precursors like trimethyl(phenylmethyl)germane typically involves the controlled decomposition of the precursor in a high-temperature environment. This process can be tailored to yield nanomaterials with specific properties. For instance, the thermal decomposition of organogermanium polymers derived from precursors such as phenyl trichlorogermane (B72276) has been shown to produce germanium-rich oxide networks. researchgate.net Subsequent thermal processing of these networks leads to the nucleation and growth of germanium nanocrystals embedded within an oxide matrix. researchgate.net The size of these nanocrystals can be precisely controlled by adjusting the temperature and duration of the thermal treatment. researchgate.net

A variety of methods have been developed for the synthesis of germanium nanomaterials from organometallic precursors. These include chemical vapor deposition (CVD), solution-based colloidal methods, and solvothermal synthesis. In a typical CVD process, a volatile precursor like tetramethyl germanium is introduced into a reaction chamber where it decomposes at high temperatures to form germanium oxide nanoparticles. nih.gov The size and crystallinity of these nanoparticles can be influenced by process parameters such as precursor concentration, reaction time, and the composition of the reaction gases. nih.gov

Solution-based approaches offer a high degree of control over the size and shape of the resulting nanomaterials. For example, free-standing germanium quantum dots, with sizes around 3 nm, have been synthesized using a bench-top colloidal method. rsc.org These quantum dots exhibit photoluminescence in the near-infrared region, making them promising candidates for applications in live cell imaging. rsc.org The synthesis of germanium nanocrystals with uniform size has also been achieved through a magnesium-thermal reduction reaction at a relatively low temperature of 400 °C. rsc.org

The table below summarizes various organogermanium precursors and the types of nanomaterials they have been used to synthesize, highlighting the versatility of this class of compounds in nanomaterial fabrication. While direct research on trimethyl(phenylmethyl)germane as a precursor is not extensively documented in these specific examples, its chemical similarity to the listed precursors suggests its potential for similar applications.

| Organogermanium Precursor | Nanomaterial Synthesized | Synthesis Method | Key Findings | Reference |

| Phenyl trichlorogermane | Germanium Nanocrystals (Ge-NC) | Reductive thermal processing of derived polymers | Allows for control of Ge-NC size through variations in thermal processing temperature and time. researchgate.net | researchgate.net |

| Tetramethyl germanium | Germanium Oxide (GeOx) Nanoparticles | Low-pressure premixed flame synthesis | Nanoparticle size (1-5 nm) can be controlled by process parameters like precursor concentration and reaction time. nih.gov | nih.gov |

| Diphenylgermane (B155566) | Germanium Nanorods | Solution-liquid-solid method | Use of a co-reagent enhanced the yield of crystalline germanium nanorods. | |

| Germanium(II) complexes | Germanium Nanodots and Nanowires | Solution precipitation | The structure of the precursor was found to influence the morphology of the resulting nanomaterials. researchgate.net | researchgate.net |

The development of germanium-containing nanomaterials is a rapidly advancing field, with organogermanium compounds at its core. The ability to tune the properties of these nanomaterials by carefully selecting the precursor and synthesis conditions opens up a vast design space for materials with tailored functionalities for a wide range of advanced applications.

Future Research Directions and Emerging Paradigms in Trimethyl Phenylmethyl Germane Chemistry

Exploration of Novel Synthetic Pathways for Organogermanium Compounds

The synthesis of organogermanium compounds, including trimethyl(phenylmethyl)germane, has traditionally relied on methods such as the alkylation of germanium halides with organolithium or Grignard reagents. wikipedia.orgontosight.ai For instance, trimethyl(phenylmethyl)germane can be synthesized via the reaction of trimethylgermanium (B74220) chloride with benzylmagnesium chloride. ontosight.ai While effective, these methods are being supplemented by a host of novel synthetic strategies that offer greater efficiency, selectivity, and functional group tolerance.

Recent advancements have focused on catalytic and modular approaches. One notable development is the nickel-catalyzed reductive germylative alkylation of activated olefins, which allows for the simultaneous formation of C-Ge and C-C bonds from simple precursors. researchgate.net Another innovative strategy is the catalytic hydrogenation of aromatic germanes. Using catalysts like Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O), readily available aromatic germanes can be converted into their cis-selective saturated carbo- and heterocyclic counterparts, opening access to new three-dimensional germanium-based frameworks. nih.gov

Furthermore, new synthetic paradigms are emerging based on novel germanium-containing intermediates. For example, the stable triacylgermenolate, formed through the reaction of tetraacylgermane with KOtBu or potassium, has been identified as a valuable building block for synthesizing a variety of germanium-based photoinitiators. acs.org Researchers have also developed methods for synthesizing organogermanium(IV) catecholates through the exchange reaction between catechols and diorganogermanium dichlorides, expanding the library of accessible structures. nih.govmdpi.com These new pathways represent a shift towards more sophisticated and versatile methods for creating complex organogermanium molecules.

| Synthetic Method | Precursors | Product Type | Key Features | Reference(s) |

| Grignard Reaction | Trimethylgermanium chloride, Benzylmagnesium chloride | Alkylgermanes | Traditional, well-established method | ontosight.ai |

| Nickel-Catalyzed Reductive Germylative Alkylation | Activated olefins, Alkyl bromides, Chlorogermanes | Functionalized Alkylgermanes | Modular, good functional group compatibility | researchgate.net |

| Catalytic Hydrogenation | Aromatic germanes, H₂ | Saturated Carbocyclic/Heterocyclic Germanes | Access to 3D frameworks, high cis-selectivity | nih.gov |

| Triacylgermenolate Intermediate | Tetraacylgermane, KOtBu or K | Germanium-based Photoinitiators | Utilizes a novel, stable building block | acs.org |

| Exchange Reaction | Diorganogermanium dichlorides, Catechols | Organogermanium(IV) Catecholates | Synthesis of Ge-O bonded complexes | nih.govmdpi.com |

Advancements in Catalytic Systems Utilizing Germanium-Based Reagents

Germanium-based reagents are gaining prominence in catalysis, offering unique activity and stability. alfachemic.com Germanium dioxide (GeO₂), for example, is valued as a catalyst in polyester (B1180765) production due to its good stability and the quality of the resulting polymer. alfachemic.commdpi.com However, recent research has moved beyond simple oxides to more complex and highly efficient catalytic systems.

A significant area of advancement is the development of bimetallic catalysts that exhibit synergistic effects. For the synthesis of polymers like poly(ethylene terephthalate-co-isosorbide terephthalate) (PEIT), combining GeO₂ with other metal catalysts such as antimony oxide (Sb₂O₃) or titanium alkoxides has been shown to increase reaction rates while maintaining good product quality, such as low coloration. mdpi.com

The frontier of germanium catalysis involves the design of highly reactive germanium species. Cationic Ge(II) compounds, stabilized by ligands such as N-heterocyclic carbenes, have emerged as a new class of catalysts for important transformations in organosilicon chemistry, including hydrosilylation and siloxane-coupling reactions. mdpi.com In a paradigm-shifting development, an iron-based catalyst has been found to facilitate the reversible dehydrogenative coupling of diphenylgermane (B155566) (Ph₂GeH₂) at room temperature. rsc.org This system not only demonstrates the catalytic potential of germanium hydrides but also positions them as a promising material for chemical hydrogen storage, addressing a critical need in the energy sector. rsc.org

| Catalytic System | Germanium Reagent | Application | Key Advancement | Reference(s) |

| Polyester Production | GeO₂ | Synthesis of polyesters | Good stability, low product coloration | alfachemic.commdpi.com |

| Bimetallic Catalysis | GeO₂ / Sb₂O₃ or Ti(OiPr)₄ | Synthesis of PEIT polymer | Synergistic effect, increased reaction rate | mdpi.com |

| Cationic Catalysis | Cationic Ge(II) compounds | Hydrosilylation, Siloxane-coupling | New class of highly reactive main-group catalysts | mdpi.com |

| Iron-Catalyzed Dehydrogenation | Diphenylgermane (Ph₂GeH₂) | Reversible H₂ production/storage | First iron-based system for this transformation; energy application | rsc.org |

| Organic Synthesis | Germanium(IV) bis-catecholates | Alkene dimerization, Friedel-Crafts alkylation | Catalytic activity in C-C bond formation | nih.gov |

Interdisciplinary Research Integrating Organogermanium Chemistry

The unique properties of organogermanium compounds are fostering significant interdisciplinary research, extending their relevance far beyond traditional organic synthesis. The intersection of organogermanium chemistry with materials science, medicine, and energy is creating new opportunities and applications.

In materials science, organogermanium compounds are critical for the electronics industry. Isobutylgermane, for instance, is a key precursor used in Metalorganic Vapor Phase Epitaxy (MOVPE) for depositing germanium semiconductor films. wikipedia.org The development of germanium-based photoinitiators, synthesized from novel germenolate intermediates, highlights their growing role in polymer science and photochemistry. acs.org

Perhaps the most impactful interdisciplinary frontier is in the biomedical field. Organogermanium compounds are noted for their relatively low toxicity, and several have been investigated as therapeutic agents. paperpublications.orgontosight.ai Historically, compounds like Propagermanium (Ge-132) and spirogermanium (B1201630) have been studied for their biological activities. wikipedia.orgpaperpublications.org More recently, a nickel-catalyzed method was used to synthesize a germanium-substituted analogue of the drug ospemifene, which demonstrated improved efficacy in treating breast cancer cells, showcasing the potential of organogermanium compounds in drug discovery and late-stage functionalization. researchgate.net

Furthermore, the application of germanium hydrides in iron-catalyzed systems for hydrogen storage places organogermanium chemistry at the center of research into alternative energy solutions. rsc.org This convergence of disciplines underscores the versatility of the C-Ge bond and its potential to address challenges in high-technology sectors.

| Interdisciplinary Field | Specific Application | Organogermanium Compound(s) Involved | Significance | Reference(s) |

| Materials Science / Electronics | Semiconductor film deposition (MOVPE) | Isobutylgermane | Essential for manufacturing electronic components | wikipedia.org |

| Polymer Science / Photochemistry | Photo-induced polymerization | Oligoacylgermanes | Development of advanced photoinitiators | acs.org |

| Medicinal Chemistry / Oncology | Chemotherapeutic agents | Propagermanium, Spirogermanium, Ge-substituted Ospemifene | Low toxicity, potential for improved drug efficacy | wikipedia.orgpaperpublications.orgresearchgate.net |

| Energy | Chemical hydrogen storage | Diphenylgermane | Potential for reusable, room-temperature H₂ storage material | rsc.org |

Computational Chemistry’s Role in Predicting and Guiding Future Discoveries

Computational chemistry has become an indispensable tool in modern organogermanium research, evolving from a method of rationalizing experimental results to a powerful predictive engine that guides synthetic efforts and explains complex phenomena. nih.govresearchgate.net Its role is particularly crucial in understanding the thermochemistry and reactivity of germanium compounds.

Quantum chemical calculations, such as those using the G4 method, have proven reliable for determining the enthalpies of formation and bond dissociation enthalpies for a wide range of organogermanium compounds. nih.govresearchgate.net This theoretical data is vital for assessing the stability of molecules and predicting the feasibility of chemical reactions. Computational models are also used to map out reaction mechanisms, for example, by calculating intrinsic reaction coordinates (IRC) to verify the transition state structures that connect reactants and products. researchgate.net

The predictive power of computational chemistry is expanding rapidly. While historically limited to smaller systems, new machine-learning models are emerging that can achieve high chemical accuracy for systems containing thousands of atoms, moving beyond the practical limits of traditional Density Functional Theory (DFT). mit.edu These next-generation approaches will enable the high-throughput screening of vast libraries of virtual organogermanium compounds to identify candidates with desirable electronic, catalytic, or biological properties. This in-silico-first approach promises to accelerate the discovery of new materials and catalysts, including novel derivatives of trimethyl(phenylmethyl)germane, by focusing experimental efforts on the most promising targets.

| Computational Application | Methodology / Theory | Information Gained | Impact on Research | Reference(s) |

| Thermochemistry | Quantum Chemical (ab initio) Calculations (e.g., G4) | Enthalpies of formation, Bond dissociation enthalpies | Provides fundamental data on stability and energetics | nih.govresearchgate.net |

| Reaction Mechanism Analysis | Intrinsic Reaction Coordinate (IRC) Calculations | Verification of transition state structures | Elucidates the detailed pathways of chemical reactions | researchgate.net |

| Structural Analysis | X-ray Crystallography, NMR Spectroscopy (supported by calculations) | Molecular structure, bonding information | Fundamental characterization of new compounds | nih.govnih.gov |

| High-Throughput Screening | Machine-Learning Models, Density Functional Theory (DFT) | Prediction of properties for large numbers of molecules | Accelerates discovery by identifying promising candidates for synthesis | mit.edu |

Q & A

Q. Which spectroscopic techniques are optimal for characterizing trimethyl(phenylmethyl)germane, and how should data be interpreted?

- Methodological Answer: Fourier-transform infrared (FTIR) spectroscopy identifies Ge-C and Ge-phenyl vibrational modes, while and NMR resolve methyl and phenyl proton environments. High-resolution mass spectrometry (HRMS) confirms molecular mass. Cross-referencing spectral libraries and computational simulations (e.g., DFT) enhances interpretation .

Q. What safety protocols are recommended for handling trimethyl(phenylmethyl)germane?

- Methodological Answer: Use gloveboxes or fume hoods for air-sensitive synthesis. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Storage under inert gas (argon/nitrogen) prevents hydrolysis. Toxicity data should be reviewed via Safety Data Sheets (SDS) for analogous organogermanium compounds .

Advanced Research Questions

Q. How can contradictions in vibrational spectral data for trimethyl(phenylmethyl)germane across studies be resolved?

- Methodological Answer: Perform comparative analysis using temperature-controlled FTIR to assess conformational changes. Pair experimental data with density functional theory (DFT) simulations to model vibrational modes. Statistical validation (e.g., principal component analysis) identifies outliers or instrumental artifacts .

Q. What computational methods are suitable for modeling the torsional dynamics of trimethyl(phenylmethyl)germane?

- Methodological Answer: Molecular mechanics (MM3 force fields) and quantum mechanical methods (e.g., CASSCF) model rotational barriers. Compare computed torsional energies with microwave or rotational spectroscopy data. Symmetry considerations (e.g., axis) simplify eigenvalue solutions for energy levels .

Q. How can mixed-methods sampling improve analysis of decomposition products in trimethyl(phenylmethyl)germane studies?

- Methodological Answer: Combine purposive sampling (targeted LC-MS/MS for known byproducts) with probabilistic sampling (untargeted HRMS screening). Use KNIME workflows for automated data integration. Triangulate findings with thermodynamic simulations (e.g., Gibbs free energy of decomposition pathways) .

Q. What experimental design principles mitigate measurement error in kinetic studies of trimethyl(phenylmethyl)germane reactions?

- Methodological Answer: Implement factorial designs to isolate variables (e.g., temperature, solvent polarity). Use internal standards (deuterated analogs) for GC-MS calibration. Replicate experiments across multiple batches to quantify systematic vs. random errors .

Q. How can FAIR principles enhance reproducibility in trimethyl(phenylmethyl)germane research?

- Methodological Answer: Annotate raw NMR/HRMS data with metadata (e.g., solvent, probe frequency) using platforms like Zenodo. Share computational workflows via GitHub. Adhere to IUPAC naming conventions to avoid ambiguity in public repositories .

Q. What strategies optimize detection of low-abundance isomers in trimethyl(phenylmethyl)germane mixtures?